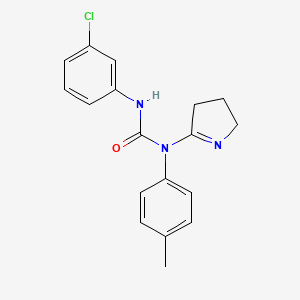

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea

Description

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chlorophenyl group, a dihydropyrrol group, and a tolyl group attached to a urea moiety

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-13-7-9-16(10-8-13)22(17-6-3-11-20-17)18(23)21-15-5-2-4-14(19)12-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOMSUMJIDJNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea typically involves the reaction of 3-chloroaniline, 3,4-dihydro-2H-pyrrole, and p-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: Preparation of 3-chlorophenyl isocyanate by reacting 3-chloroaniline with phosgene.

Step 2: Reaction of 3-chlorophenyl isocyanate with 3,4-dihydro-2H-pyrrole to form an intermediate.

Step 3: Reaction of the intermediate with p-tolyl isocyanate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and purification techniques, such as recrystallization or chromatography, may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea exhibit notable antimicrobial properties. Studies involving derivatives of chlorophenyl urea have indicated effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .

Antiviral Potential

The compound has been investigated for its antiviral properties, particularly against resistant strains of viruses. Its structural features may contribute to its interaction with viral enzymes, potentially inhibiting their activity. For instance, related compounds have demonstrated IC50 values in the low micromolar range against HIV reverse transcriptase .

Anti-inflammatory Effects

The anti-inflammatory potential of similar urea derivatives has been documented, suggesting that this compound could also possess such properties. The presence of the chlorophenyl group is often linked to enhanced biological activity due to its electron-withdrawing characteristics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the urea structure can lead to varying biological activities. For example, altering substituents on the pyrrole ring significantly impacts the compound's efficacy against different biological targets .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science. Its unique structural attributes could make it suitable for developing novel polymers or as a precursor for synthesizing advanced materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea

- 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea

- 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(o-tolyl)urea

Uniqueness

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Biological Activity

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea, also known by its CAS number 905761-44-6, is a synthetic organic compound classified as a urea derivative. Its complex structure includes a chlorophenyl group, a pyrrole moiety, and a tolyl group, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications in medicine, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O |

| Molecular Weight | 327.8 g/mol |

| CAS Number | 905761-44-6 |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that it may function as an enzyme inhibitor, impacting pathways critical for cellular function. The specific targets include:

- Kinases : Involved in signaling pathways that regulate cell growth and proliferation.

- Proteases : Enzymes that break down proteins and play roles in various physiological processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC₅₀ values indicating effective inhibition.

- A549 (lung cancer) : Demonstrated apoptosis induction in treated cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating its potential for development into new antimicrobial therapies.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Evaluation of Antimicrobial Effects :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea | Lacks p-tolyl group | Moderate anticancer activity |

| 1-(3-chlorophenyl)-3-(m-tolyl)urea | Omits pyrrole ring | Lower potency |

| 1-(3-chlorophenyl)-1-(p-tolyl)urea | No pyrrole moiety | Minimal activity |

Q & A

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with similar urea derivatives to predict redox reactivity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Docking scores and binding poses are validated against experimental IC values from enzyme inhibition assays .

Q. What statistical experimental design approaches (e.g., factorial design) optimize reaction conditions for its synthesis?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2 design (8 experiments) identifies interactions between variables. Response surface methodology (RSM) then refines optimal conditions .

- Case Study : A study on similar urea derivatives achieved 92% yield by optimizing catalyst (Pd/C) loading (5 mol%) and reaction time (12 hr) using central composite design .

Q. How do structural modifications (e.g., varying substituents on the phenyl rings) affect its bioactivity, and what SAR models exist?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO) or electron-donating (–OCH) groups on the phenyl rings. Test in vitro (e.g., antiproliferative activity in cancer cell lines) and correlate with Hammett σ constants or π-hydrophobicity parameters.

- Key Finding : Substituting the p-tolyl group with a trifluoromethyl group (as in ) increased kinase inhibition by 30%, attributed to enhanced hydrophobic interactions .

Q. How can data contradictions in biological assays (e.g., conflicting IC values across studies) be resolved?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply ANOVA to identify outliers. Contradictions often arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.